molecular formula C12H21NO4 B14023735 (3R,5S)-1-(Tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid

(3R,5S)-1-(Tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid

Cat. No.: B14023735
M. Wt: 243.30 g/mol
InChI Key: BPUPMHVBVYPFDZ-DTWKUNHWSA-N
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Description

(3R,5S)-1-(Tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid is a compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom. This compound is often used in organic synthesis, particularly in the protection of amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-(Tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group using tert-butoxycarbonyl (Boc) protection. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-(Tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, trifluoroacetic acid for Boc deprotection, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, while oxidation and reduction reactions can yield a variety of oxidized or reduced derivatives.

Scientific Research Applications

(3R,5S)-1-(Tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5S)-1-(Tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid involves its role as a protecting group. The Boc group protects the amine from unwanted reactions during synthesis and can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5S)-1-(Tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amine and a carboxylic acid group. This combination allows for versatile applications in organic synthesis, particularly in the synthesis of complex molecules and peptides.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

(3R,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C12H21NO4/c1-8-5-9(10(14)15)7-13(6-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1

InChI Key

BPUPMHVBVYPFDZ-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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